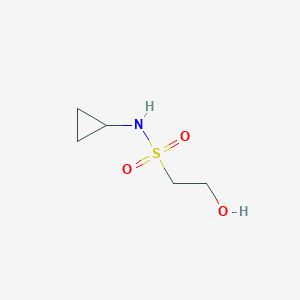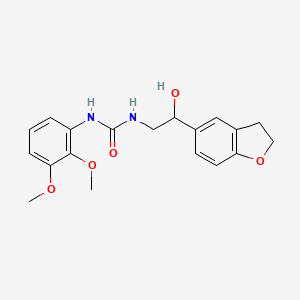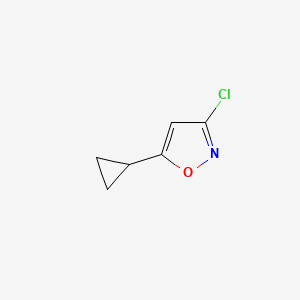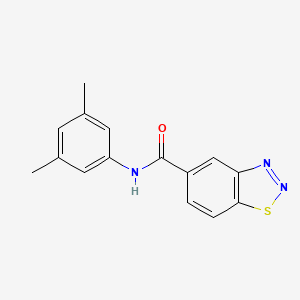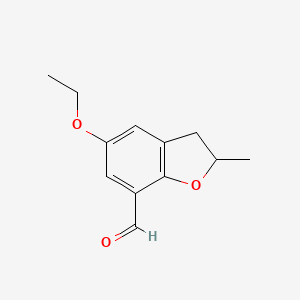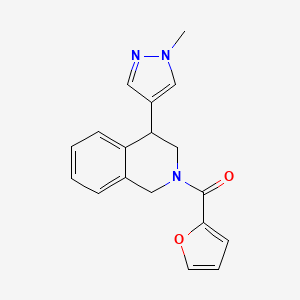![molecular formula C17H20FN5O B2627292 2-(2-fluorophenyl)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]acetamide CAS No. 1396849-17-4](/img/structure/B2627292.png)
2-(2-fluorophenyl)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-fluorophenyl)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluorophenyl group, a piperazine ring, and a pyrimidine moiety, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenyl)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Fluorophenyl Intermediate:
Piperazine Ring Formation: The next step involves the formation of the piperazine ring, which can be achieved through cyclization reactions.
Pyrimidine Ring Synthesis: The pyrimidine ring is synthesized separately, often through condensation reactions involving appropriate precursors.
Coupling Reactions: The final step involves coupling the fluorophenyl intermediate, piperazine ring, and pyrimidine moiety through amide bond formation under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-fluorophenyl)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2-(2-fluorophenyl)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(2-fluorophenyl)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-fluorophenyl)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]acetamide derivatives: Compounds with slight modifications to the fluorophenyl, piperazine, or pyrimidine moieties.
Other fluorophenyl-piperazine-pyrimidine compounds: Molecules with similar core structures but different substituents.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility and potential for various applications make it a valuable compound for research and industrial purposes.
Propiedades
IUPAC Name |
2-(2-fluorophenyl)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN5O/c1-22-6-8-23(9-7-22)16-11-15(19-12-20-16)21-17(24)10-13-4-2-3-5-14(13)18/h2-5,11-12H,6-10H2,1H3,(H,19,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYLFKXTDBKIEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=NC(=C2)NC(=O)CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
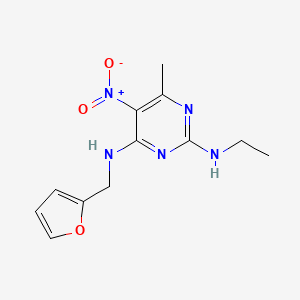
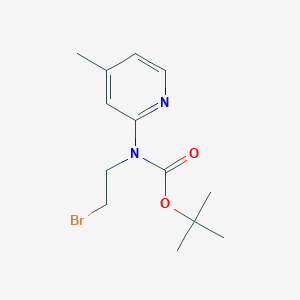

![N-{1-[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-4-chlorobenzenesulfonamide](/img/structure/B2627216.png)
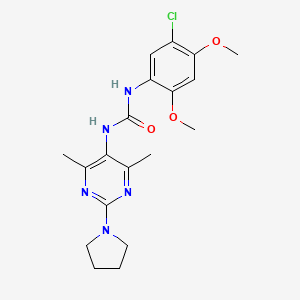
![N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2627220.png)
